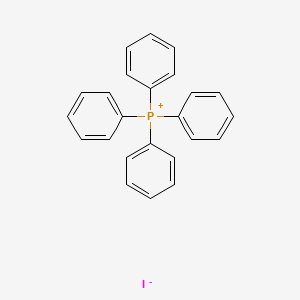

Tetraphenylphosphonium iodide

Overview

Description

Tetraphenylphosphonium iodide is a chemical compound with the CAS Number: 2065-67-0 . It has a molecular weight of 466.3 .

Synthesis Analysis

This compound can be synthesized through various methods. For instance, sodium tungstate reacted with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid to afford two new phosphonium hexatungstate compounds .Molecular Structure Analysis

The molecular formula of this compound is C24H20IP . The InChI code is 1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 . The Canonical SMILES string is C1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=CC=C4.[I-] .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used in nucleophilic arylation with tetraarylphosphonium salts .Physical And Chemical Properties Analysis

This compound has a molecular weight of 466.3 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 4 . The exact mass is 466.03474 g/mol . It has a complexity of 301 .Scientific Research Applications

Diamondoid Architectures and Halogen Bonding

Gunawardana, Đaković, and Aakeröy (2018) investigated the use of tetraphenylphosphonium iodide in creating diamondoid architectures through halogen bonding. These structures are sustained by C-IX- (X- = chloride, bromide, iodide) interactions, with this compound playing a crucial role in templating information and structural support (Gunawardana, Đaković, & Aakeröy, 2018).

Nonlinear Optical Chromophores

Bourgogne et al. (2000) discussed the synthesis of Tetra(4-methoxyphenyl)phosphonium Iodide (MOPPI), a crystal with nonlinear optical (NLO) properties. The study highlights its potential in photonic applications due to its good hyperpolarizability−transparency tradeoff (Bourgogne et al., 2000).

Radiopharmaceutical Applications

A study by Kim et al. (2007) explored the synthesis of (4-[18F]Fluorophenyl)triphenylphosphonium for use as a mitochondrial voltage sensor in PET imaging. This work underscores the potential of this compound derivatives in noninvasive imaging, particularly in cancer and cardiac diagnostics (Kim, Yu, Bom, & Min, 2007).

Photophysical Properties in Organic Ionic Crystals

Chen et al. (2018) conducted a study on the manipulation of photophysical properties of organic ionic crystals using this compound. This research is significant for developing optical materials with controlled emissive behaviors, such as optical switches (Chen, Feng, Feng, Xu, Xu, Pan, & Qian, 2018).

Corrosion Inhibition

Mansouri et al. (2016) explored the use of this compound as a corrosion inhibitor for iron in acid media. This study provides insights into its effectiveness in protecting metals from corrosion, highlighting its potential industrial applications (Mansouri, Sekhri, Rahim, & Tabchouche, 2016).

Photoinitiation in Polymerization

Asai et al. (1982) investigated the role of tetraphenylphosphonium salts, including iodide, as photoinitiators in the polymerization of styrene and methyl methacrylate. This research contributes to the understanding of initiating agents in polymer chemistry (Asai, Okada, Kondo, & Tsuda, 1982).

Safety and Hazards

Future Directions

Tetraphenylphosphonium iodide has been used to develop a unique crystallization-induced bright phosphorescence and a novel time-gated detection method for iodide ions . This specific iodide-triggered bright organic phosphorescence enables the development of a novel time-gated detection method for iodide ions in the luminescence turn-on manner and further offers an opportunity to establish a facile test strip for the visual detection of iodide ions based on solid-state phosphorescence on a solid substrate . This illustrates the versatile and broad application prospects of highly efficient organic ionic crystals in various areas .

Mechanism of Action

Target of Action

Tetraphenylphosphonium iodide is primarily used as an organic synthesis reagent . It is often used in phosphorization reactions, where it can introduce phosphorus atoms or phosphorus groups .

Mode of Action

The mode of action of this compound is largely based on its role as a reagent in organic synthesis. It interacts with its targets by introducing phosphorus atoms or phosphorus groups, thereby altering the chemical structure of the target .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific reactions it is used in. As a reagent in phosphorization reactions, it can affect pathways where the introduction of phosphorus atoms or groups results in significant downstream effects .

Pharmacokinetics

As a reagent used in laboratory settings, it is typically handled with care to avoid direct contact or inhalation .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is used in. By introducing phosphorus atoms or groups, it can significantly alter the chemical structure of a target molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is a light-sensitive compound and should be stored below +30°C . It is also important to note that this compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .

Biochemical Analysis

Biochemical Properties

Tetraphenylphosphonium iodide has been shown to exhibit unique crystallization-induced bright phosphorescence . This property is due to the involvement of the heavy iodide ion and accessible ionic interaction-induced organic crystals

Cellular Effects

Its unique phosphorescence property has been utilized in the development of a time-gated detection method for iodide ions, which helps minimize autofluorescence from complex biological samples .

Molecular Mechanism

Its phosphorescence property is attributed to the involvement of the heavy iodide ion and accessible ionic interaction-induced organic crystals

properties

IUPAC Name |

tetraphenylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFPPQGZJFTXDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942851 | |

| Record name | Tetraphenylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2065-67-0 | |

| Record name | Tetraphenylphosphonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

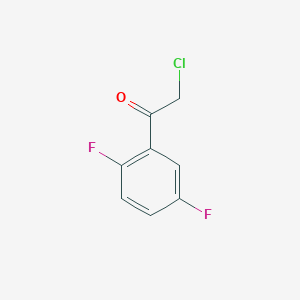

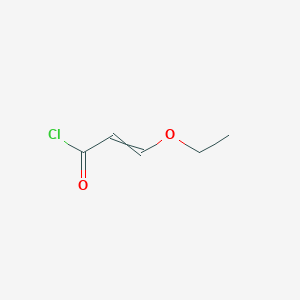

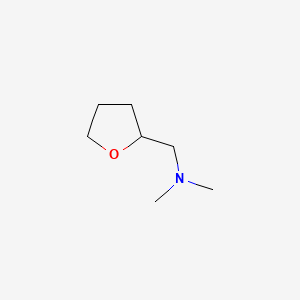

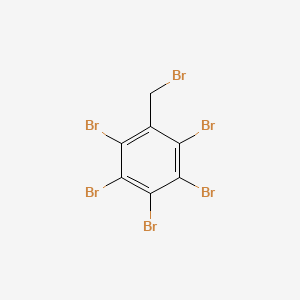

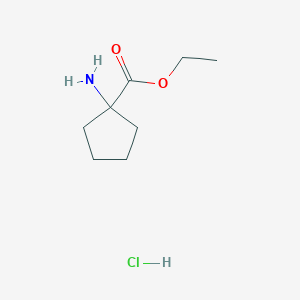

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)